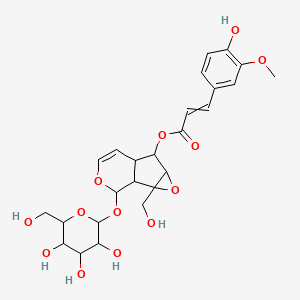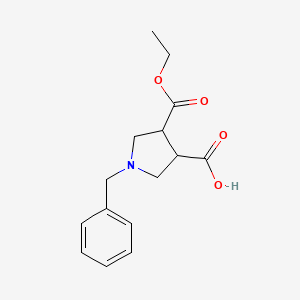
Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester is a chemical compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the central carbon atom of the malonic acid structure, with an ethyl ester group attached to one of the carboxyl groups. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester typically involves the esterification of 2-fluoro-2-methylmalonic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Condensation Reactions: Catalysts such as p-toluenesulfonic acid or sodium methoxide are used to facilitate the reaction.
Major Products Formed
Substitution Reactions: Products include substituted malonic acid derivatives.
Hydrolysis: The major product is 2-fluoro-2-methylmalonic acid.
Condensation Reactions: Products include various complex organic molecules depending on the reactants used.
Scientific Research Applications
Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is used in the study of enzyme inhibition and metabolic pathways.
Industry: It is used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester involves its interaction with various molecular targets. In enzyme inhibition studies, it acts as a competitive inhibitor by binding to the active site of the enzyme, preventing the substrate from binding. The fluorine atom enhances its binding affinity due to its electronegativity, which increases the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: Another ester of malonic acid, but with two methyl groups instead of an ethyl group and a fluorine atom.
Diethyl malonate: Similar to dimethyl malonate but with two ethyl groups.
2-Fluoromalonic acid: Lacks the ester group but has a similar structure with a fluorine atom.
Uniqueness
Propanedioic acid, 2-fluoro-2-methyl-, 1-ethyl ester is unique due to the presence of both a fluorine atom and an ethyl ester group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming complex molecules, making it valuable in various applications.
Properties
Molecular Formula |
C6H8FO4- |
|---|---|
Molecular Weight |
163.12 g/mol |
IUPAC Name |
3-ethoxy-2-fluoro-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C6H9FO4/c1-3-11-5(10)6(2,7)4(8)9/h3H2,1-2H3,(H,8,9)/p-1 |
InChI Key |
OWFHJVJZEQPHJK-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13394954.png)






![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B13394998.png)
![N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13395013.png)


![4-[3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B13395025.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13395033.png)
